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molecular formula C11H15NO3 B8289291 N-Hydroxymethyl-4-propoxybenzamide

N-Hydroxymethyl-4-propoxybenzamide

Cat. No. B8289291
M. Wt: 209.24 g/mol
InChI Key: JVZOJQBPSBPOHD-UHFFFAOYSA-N
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Patent
US07371777B2

Procedure details

4-Propoxybenzamide, 2.02 g of barium hydroxide and 90 ml of 35% aqueous formaldehyde were heated to 80° C. When the solution had become almost transparent, it was filtrated hot. This solution was stored at 0° C. for two days, and 100 ml of water was added. The precipitated crystals were collected and dried, to give 17.0 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH2:11])=[O:10])=[CH:7][CH:6]=1)[CH2:2][CH3:3].[OH-:14].[Ba+2].[OH-].[CH2:17]=O>>[OH:14][CH2:17][NH:11][C:9](=[O:10])[C:8]1[CH:12]=[CH:13][C:5]([O:4][CH2:1][CH2:2][CH3:3])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)OC1=CC=C(C(=O)N)C=C1
Name
Quantity
2.02 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
90 mL
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it was filtrated hot
ADDITION
Type
ADDITION
Details
100 ml of water was added
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OCNC(C1=CC=C(C=C1)OCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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